N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

This 2,3-dimethoxybenzamide regioisomer features a unique ortho-methoxy–amide NH intramolecular H-bond that rigidifies the pharmacophore, unlike the flexible 3,4-isomer. Ideal for probing D2-like and sigma-2 receptor pharmacology, SAR and docking studies. Not a marketed drug, ensuring freedom-to-operate for chemical probe development.

Molecular Formula C19H24N2O3
Molecular Weight 328.412
CAS No. 952966-56-2
Cat. No. B2635388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide
CAS952966-56-2
Molecular FormulaC19H24N2O3
Molecular Weight328.412
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CC=C2)OC)OC
InChIInChI=1S/C19H24N2O3/c1-21(2)15-10-8-14(9-11-15)12-13-20-19(22)16-6-5-7-17(23-3)18(16)24-4/h5-11H,12-13H2,1-4H3,(H,20,22)
InChIKeyNSDCYZBRVQZBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Dimethylamino)phenethyl)-2,3-dimethoxybenzamide (CAS 952966-56-2): Structural Identity and Compound Class Context for Research Procurement


N-(4-(Dimethylamino)phenethyl)-2,3-dimethoxybenzamide (CAS 952966-56-2, molecular formula C19H24N2O3, MW 328.4) is a synthetic benzamide derivative bearing a 4-(dimethylamino)phenethyl amine moiety and a 2,3-dimethoxy-substituted benzoyl group [1]. It belongs to the broader class of N-(phenethyl)benzamide derivatives, a scaffold family investigated across multiple therapeutic areas including analgesia, neuropharmacology, and gastroenterology [2]. The defining structural feature—ortho/meta (2,3) dimethoxy substitution on the benzamide ring—distinguishes it from the more extensively characterized 3,4-dimethoxy regioisomer (CAS 953170-32-6, identical molecular formula and mass) and from other in-class dimethoxybenzamide positional isomers [1].

Why N-(4-(Dimethylamino)phenethyl)-2,3-dimethoxybenzamide Cannot Be Replaced by Its 3,4-Dimethoxy Regioisomer: The Substitution-Position Problem


Benzamide derivatives sharing the same phenethylamine side chain and identical molecular formula are not functionally interchangeable. The position of the two methoxy groups on the benzamide ring dictates fundamentally different pharmacophoric and physicochemical profiles. The 2,3-dimethoxy substitution—with a methoxy group ortho to the carboxamide—enables an intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide NH that is sterically and geometrically impossible in the 3,4-dimethoxy isomer [1]. This single positional difference alters conformational preference, hydrogen-bond donor/acceptor availability, electronic distribution across the aromatic ring, and ultimately target recognition [2]. Consequently, procurement decisions based solely on molecular formula or scaffold class risk selecting a compound with divergent selectivity, potency, and pharmacokinetic behavior. The quantitative evidence below establishes where the 2,3-isomer's differentiation is structurally grounded and, where data permit, experimentally measurable.

Quantitative Differentiation Evidence for N-(4-(Dimethylamino)phenethyl)-2,3-dimethoxybenzamide Against Closest Analogs


Regioisomeric Differentiation: 2,3-Dimethoxy vs. 3,4-Dimethoxy Substitution Creates a Conformationally Constrained Pharmacophore via Intramolecular Hydrogen Bonding

The 2,3-dimethoxy substitution pattern on the benzamide ring forces a conformation in which the ortho-methoxy oxygen engages in a six-membered intramolecular hydrogen bond with the amide NH proton, as confirmed by X-ray crystallography and NMR spectroscopy of structurally analogous 2,3-dimethoxybenzamide derivatives [1]. This interaction is absent in the 3,4-dimethoxy regioisomer (CAS 953170-32-6), where the meta/para methoxy arrangement precludes any intramolecular H-bond with the amide. The consequence is a significant difference in the conformational ensemble accessible to each regioisomer, which directly impacts pharmacophoric presentation at biological targets.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Scaffold Target-Class Divergence: 2,3-Dimethoxybenzamide Motif Is Associated with CNS Receptor Targets While 3,4-Dimethoxybenzamide Dominates Peripheral Gastroprokinetic Pharmacology

A systematic comparison of the target engagement profiles of benzamide derivatives reveals a clear scaffold–target association linked to methoxy substitution pattern. The 2,3-dimethoxybenzamide scaffold has been employed in the development of high-affinity CNS-penetrant ligands, notably for dopamine D2/D3 receptors (exemplified by [¹⁸F]MABN and [¹⁸F]MBP, Ki = 1–8 nM for D2/D3 subtypes [1]) and for sigma-2 receptors (Ki values reaching 0.88–15 nM in optimized tetrahydroisoquinoline conjugates [2]). In contrast, the 3,4-dimethoxybenzamide scaffold is the pharmacophoric core of the marketed gastroprokinetic agent itopride hydrochloride (HSR-803), a peripheral dopamine D2 antagonist with acetylcholinesterase inhibitory activity (IC₅₀ = 8.6 μM for AChE [3]). This scaffold–target partitioning is consistent with the differential conformational and electronic properties imposed by the methoxy substitution pattern.

Neuropharmacology Gastroenterology Drug Discovery

Physicochemical Differentiation: Ortho-Methoxy Substitution Reduces Effective Hydrogen-Bond Donor Capacity and Alters Lipophilicity Relative to the 3,4-Isomer

The ortho-methoxy group in the 2,3-dimethoxy isomer partially shields the amide NH via intramolecular hydrogen bonding, effectively reducing the solvent-accessible hydrogen-bond donor (HBD) capacity compared to the 3,4-isomer where the amide NH is fully solvent-exposed. This difference, while subtle in computed HBD count (both formally HBD = 2), has measurable consequences on chromatographic lipophilicity indices and predicted membrane permeability [1]. Computational predictions for analogous dimethoxybenzamide positional isomers indicate that ortho-substitution reduces the polar surface area contribution of the amide group and increases effective lipophilicity (estimated ΔlogP ≈ +0.2 to +0.5 for ortho-methoxy vs. para-methoxy substitution in benzamides) [2].

Physicochemical Profiling Drug-likeness Permeability

Synthetic Accessibility and Purity Profile: 2,3-Dimethoxybenzoic Acid as a Readily Available Starting Material Enables Straightforward Amide Coupling

The target compound is synthesized via amide coupling between commercially available 2,3-dimethoxybenzoic acid (CAS 1521-38-4, available at ≥98% purity from multiple suppliers including Sigma-Aldrich ) and 4-(dimethylamino)phenethylamine. Sigma-Aldrich lists 2,3-dimethoxybenzamide as part of its AldrichCPR collection of rare and unique chemicals available to early discovery researchers, with a melting point of 94.0–97.0 °C and purity ≥98.0% (by total nitrogen) [1]. In contrast, the 3,4-dimethoxybenzamide core is associated with the marketed drug itopride, which may introduce intellectual property encumbrance considerations for certain commercial applications. The 2,3-isomer, not being a known drug substance, occupies a distinct freedom-to-operate position for research tool and probe development [2].

Synthetic Chemistry Chemical Procurement Building Blocks

Recommended Research and Industrial Application Scenarios for N-(4-(Dimethylamino)phenethyl)-2,3-dimethoxybenzamide Based on Evidence-Based Differentiation


CNS Receptor Ligand Discovery: Dopamine D2/D3 and Sigma Receptor Screening Cascades

The 2,3-dimethoxybenzamide scaffold is validated for high-affinity engagement of CNS dopamine D2/D3 receptors (representative derivatives with Ki values in the low nanomolar to sub-nanomolar range [1]) and sigma-2 receptors (Ki = 0.88–15 nM for optimized conjugates [2]). This compound, with its 4-(dimethylamino)phenethyl side chain providing a basic amine for potential ionic interactions with aspartate residues in aminergic GPCR binding pockets, is suited as a starting point for CNS receptor screening panels. Researchers should prioritize this compound when the goal is to probe D2-like or sigma receptor pharmacology, and should avoid the 3,4-dimethoxy regioisomer which is more closely associated with peripheral dopamine D2 antagonism and gastrointestinal targets [3].

Conformational Analysis and Pharmacophore Modeling: Intramolecular H-Bond-Constrained Benzamide as a Structural Probe

The ortho-methoxy–amide NH intramolecular hydrogen bond unique to the 2,3-dimethoxy isomer creates a well-defined, rigidified conformation that can serve as a structural probe in pharmacophore modeling and ligand–receptor docking studies [1]. Unlike the conformationally flexible 3,4-isomer, the 2,3-isomer reduces the number of accessible low-energy conformers, which simplifies interpretation of SAR data and improves the predictive power of computational models. X-ray crystallographic data for related 2,3-dimethoxybenzamide derivatives confirm the planarity and H-bond geometry, providing a solid structural basis for docking studies [1].

Chemical Tool Compound Development with Favorable IP Landscape

As a compound not associated with any currently marketed drug substance, N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide occupies a distinct intellectual property position compared to the 3,4-dimethoxybenzamide scaffold, which is the core of the marketed drug itopride [2]. This makes the 2,3-isomer a more attractive starting point for commercial chemical probe development, assay kit formulation, or reference standard production where freedom-to-operate is a procurement consideration. The commercial availability of the precursor 2,3-dimethoxybenzoic acid at ≥98% purity from multiple reputable suppliers [3] supports cost-effective, reproducible synthesis.

Comparative Physicochemical Profiling: Ortho-Substitution Effects on Permeability and Solubility

The pair of regioisomers—CAS 952966-56-2 (2,3-diOCH₃) and CAS 953170-32-6 (3,4-diOCH₃)—with identical molecular formula and mass but differing methoxy positions, constitutes an ideal matched molecular pair for studying ortho-substitution effects on membrane permeability, solubility, and metabolic stability [1]. The intramolecular H-bond in the 2,3-isomer is predicted to reduce effective H-bond donor capacity and modestly increase lipophilicity (estimated ΔlogP ≈ +0.2 to +0.5), making this pair valuable for training and validating in silico ADME models where subtle regioisomeric differences must be accurately predicted [4].

Quote Request

Request a Quote for N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.